Isoacteoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isoacteoside biosynthesis pathway in plants

The Shared Upstream Biosynthetic Pathway

Isoacteoside is a phenylethanoid glycoside and an isomer of the more widely studied compound, acteoside (also known as verbascoside) [1] [2]. Both molecules share a common biosynthetic origin.

The biosynthesis begins with the shikimate pathway, which provides the aromatic amino acids phenylalanine and tyrosine [1]. The process can be divided into an upstream pathway, involving several branched trails to create precursors, and a downstream pathway for final assembly [1].

The table below summarizes the key moieties, their biosynthetic origins, and the main enzymes involved in the upstream pathway.

| Moiety in Final Molecule | Biosynthetic Origin | Key Precursor Metabolites | Key Enzymes Involved |

|---|---|---|---|

| Caffeic Acid | Phenylpropanoid pathway | Phenylalanine | PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL (4-Coumarate-CoA ligase), C3H (Coumarate 3-hydroxylase) [1] |

| Hydroxytyrosol / Phenylethyl Alcohol | Hydroxytyrosol & Salidroside pathways | Tyrosine | TAT (Tyrosine aminotransferase), Tyrosinase, AADC/Aromatic amino acid decarboxylase, MAO (Monoamine oxidase), 4HPAR (4-hydroxyphenylacetaldehyde reductase) [1] |

| Sugar Moieties (Glucose, Rhamnose) | Primary carbohydrate metabolism | Glucose-1-phosphate, UDP-glucose, TDP-rhamnose | UGTs (UDP-dependent glycosyltransferases), RHMs (Rhamnose synthases) [3] |

The Key Difference and Knowledge Gap

The primary structural difference between acteoside and this compound lies in the position of the caffeic acid ester linkage on the glucose core [3].

- In acteoside, the caffeic acid is attached to the 4-position of glucose.

- In This compound, the caffeic acid is attached to the 6-position of glucose [3].

The final assembly of acteoside is known to be catalyzed by specific BAHD-acyltransferases that transfer the caffeoyl group to the 4-position of glucose [4]. It is hypothesized that a distinct acyltransferase must be responsible for transferring the caffeoyl group to the 6-position to form this compound, but this enzyme has not yet been definitively identified and characterized [3].

The following diagram illustrates the established shared pathway and the hypothesized branch point for this compound formation.

> The biosynthetic pathway shared by acteoside and this compound, highlighting the known and hypothesized acyltransferases responsible for the final, differentiating step.

Experimental Approaches for Pathway Elucidation

The search results suggest that the following modern systems and synthetic biology methods are key to fully characterizing the this compound pathway, drawing from strategies used for similar plant natural products [5] [6].

| Approach | Application to Pathway Elucidation |

|---|---|

| Multi-omics Integration | Combine transcriptomics (RNA-seq) and metabolomics data from different plant tissues or growth stages to identify genes whose expression correlates with this compound accumulation [4]. |

| Heterologous Pathway Reconstruction | Express candidate genes from the plant source (e.g., glycosyltransferases, acyltransferases) in a microbial host like yeast to confirm their function and specificity in vitro [4]. |

| Enzyme Characterization | Test the activity of purified recombinant enzymes, particularly different BAHD acyltransferases, against potential substrates to identify the one that catalyzes the 6-O-acylation [5]. |

| Co-expression Analysis | Identify genes that are consistently co-expressed with known early-pathway genes, which may point to the missing downstream enzymes [6]. |

Research Summary

This compound is recognized for its diverse pharmacological potential, including anti-inflammatory [2] [7], anti-obesity [2], neuroprotective [7], and antitumor activities [8], as well as antioxidant properties [9]. However, a complete understanding of its biosynthesis, specifically the final acylation step, is still an active area of research.

Future work needs to focus on identifying and characterizing the specific acyltransferase that forms the 6-O-caffeoyl ester bond. Achieving this will be crucial for enabling the scalable production of this compound through metabolic engineering or synthetic biology [5] [3].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Anti-obesity effects of this compound on 3T3-L1 adipocytes [applbiolchem.springeropen.com]

- 3. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 4. The complete synthetic pathway of echinacoside from ... [pmc.ncbi.nlm.nih.gov]

- 5. Current advances in acteoside biosynthesis pathway ... [pubmed.ncbi.nlm.nih.gov]

- 6. Systems and synthetic biology for plant natural product ... [sciencedirect.com]

- 7. Systems pharmacology identifies ajugol-mediated NF-κB/ ... [frontiersin.org]

- 8. This compound alleviates hepatocellular carcinoma ... [nature.com]

- 9. Antioxidant activity of this compound from Clerodendron ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Isoacteoside from Cistanche tubulosa - Sources, Analysis, and Pharmacology

Introduction and Chemical Profile

Isoacteoside is a biologically active phenylethanoid glycoside (PhG) found predominantly in plants of the Cistanche genus. This compound is characterized by a hydroxyphenylethyl moiety and a cinnamic acid group, both attached to a sugar moiety, typically a β-glucopyranose, via glycosidic and ester linkages, respectively [1]. Its isomer, acteoside, is often the more abundant compound in plant extracts, making the selective separation and quantification of this compound a significant analytical focus [2] [1]. For researchers in drug development, Cistanche tubulosa represents a valuable source of this compound, alongside other structurally similar PhGs such as echinacoside and acteoside, which are often used as marker compounds for quality control [3] [4].

The interest in this compound is driven by its association with a range of pharmacological effects. Studies on Cistanche extracts rich in PhGs, including this compound, have demonstrated neuroprotective, antioxidant, anti-inflammatory, and anti-fatigue activities [5] [6] [7]. Its role in tonifying the kidney Yang and moistening the intestines in Traditional Chinese Medicine (TCM) is supported by modern pharmacological investigations, making it a target for developing treatments for conditions ranging from functional constipation to neurodegenerative disorders [6].

Quantitative Analysis and Chemical Distribution

Understanding the concentration and distribution of this compound within Cistanche species is critical for quality control and sourcing. The following table summarizes quantitative data on this compound and other key phenylethanoid glycosides across different Cistanche species and processing methods.

Table 1: Quantitative Distribution of Key Phenylethanoid Glycosides in Cistanche Species

| Species / Sample Type | This compound Content | Echinacoside Content | Acteoside Content | Key Analytical Method | Citation |

|---|---|---|---|---|---|

| Cistanche tubulosa (Raw) | Quantified among 13 fingerprint peaks [6] | Quantified among 13 fingerprint peaks [6] | Quantified among 13 fingerprint peaks [6] | HPLC Fingerprinting | [6] |

| Cistanche tubulosa (Wine-Processed) | Levels decreased after processing [6] | Levels decreased after processing [6] | Levels decreased after processing [6] | HPLC Fingerprinting | [6] |

| Cistanche deserticola | Present, but lower than in C. tubulosa [4] | Varies by region; high in Inner Mongolia [4] | Present; content varies [4] | HPLC with Chemometric Analysis | [4] |

| Cistanche salsa | Not detected [4] | High in samples from Xinjiang [4] | High in samples from Xinjiang [4] | HPLC with Chemometric Analysis | [4] |

| Cistanche sinensis | Present [4] | Not detected [4] | Information missing | HPLC with Chemometric Analysis | [4] |

Chemical profiling reveals that This compound is a common constituent in official Cistanche species (C. tubulosa and C. deserticola) but is notably absent in C. salsa [4]. Furthermore, processing methods significantly impact its concentration. A chemometrics study found that the content of this compound and other PhGs decreased in C. tubulosa after traditional yellow-wine processing, which correlates with a reduced efficacy in treating functional constipation compared to the raw herb [6]. This highlights the importance of selecting the appropriate botanical source and processing method for specific research and development objectives.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust HPLC method is essential for the accurate quantification of this compound in plant material and extracts [3] [4].

- Apparatus: Utilize an HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a UV/VWD or ELSD detector [2] [6].

- Column: An Accurasil C18 column (250 mm × 4.6 mm, i.d. 5 μm) or equivalent reverse-phase C18 column is recommended [2].

- Mobile Phase: A binary gradient system is typically employed.

- Mobile Phase A: Water (with or without 0.1% formic acid).

- Mobile Phase B: Methanol or Acetonitrile.

- Example Gradient: Begin with 5% B, increase to 95% B over 20 minutes, followed by a re-equilibration step [8].

- Flow Rate: 1.0 mL/min [2].

- Detection Wavelength: 254 nm or 330 nm [2] [6].

- Column Temperature: Maintained at room temperature or 30°C.

- Injection Volume: 10-20 μL.

- Standard Preparation: Prepare stock solutions of an this compound reference standard (purity >98%) in methanol. A series of working standard solutions should be prepared by dilution to create a calibration curve (e.g., 5-200 μg/mL). The linearity is typically excellent (R² > 0.999) [4].

- Sample Preparation: Powder dried Cistanche stems. Accurately weigh approximately 1.0 g of powder and extract with 50 mL of 60% aqueous ethanol via reflux for 2 hours. Filter the extract, evaporate the ethanol under reduced pressure, and reconstitute the residue in methanol for HPLC analysis [2].

Preparative Isolation using High-Speed Counter-Current Chromatography (HSCCC)

For isolating high-purity this compound for bioactivity testing, HSCCC is a highly effective, support-free technique [2].

- Apparatus: A TBE-300B HSCCC system with a 300 mL multilayer coil separation column and a UV detector operating at 254 nm [2].

- Solvent System Selection: The critical step is identifying a two-phase solvent system that provides an optimal partition coefficient (K) for this compound (ideal K between 0.5 and 2).

- Recommended System: Ethyl acetate - n-butanol - ethanol - water (40:6:6:50, v/v/v/v) [2].

- K-value Determination: Dissolve a small amount of crude extract in the lower phase of the pre-equilibrated solvent system. Analyze by HPLC to obtain peak area A1. Add an equal volume of the upper phase, mix thoroughly, and allow to partition. Analyze the lower phase again by HPLC to obtain peak area A2. Calculate K = (A1 - A2)/A2 [2].

- Isolation Procedure:

- Prepare the solvent system by mixing all components in a separatory funnel and allowing it to equilibrate at room temperature. Separate the upper and lower phases shortly before use.

- Load the sample (e.g., 297 mg of a pre-fractionated n-butanolic extract) by dissolving it in a mixture of the upper and lower phases.

- Fill the HSCCC column with the stationary phase (upper phase). Then, start the rotation (800-900 rpm) and pump the mobile phase (lower phase) at a flow rate of 2.0-3.0 mL/min.

- Monitor the effluent with the UV detector and collect fractions based on the chromatogram. This compound is typically obtained with a purity exceeding 95% in a one-step separation [2].

Diagram: High-Speed Counter-Current Chromatography (HSCCC) Workflow

> HSCCC isolation process from sample preparation to fraction analysis.

Pharmacological Mechanisms and Pathways

Phenylethanoid glycosides like this compound exhibit their effects through multiple targets and pathways. Network pharmacology analyses predict shared target genes between active components of Cistanche and antioxidant-related diseases, implicating pathways such as NF-κB signaling and AMPK activation [3] [8].

Acteoside, a very close structural analog of this compound, has been shown to inhibit NF-κB pathway activation, thereby reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β) and NO in microglia, which is crucial in mitigating neuroinflammation in models of Alzheimer's disease [8]. Concurrently, it acts as an agonist of AMPK, a central regulator of cellular energy homeostasis. AMPK activation helps repair mitochondrial dysfunction and correct metabolic imbalances in activated immune cells, shifting microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [8]. The antioxidant activity is primarily attributed to the phenolic hydroxyl groups in its structure, which directly scavenge reactive oxygen species (ROS) like DPPH, superoxide anion, and hydroxyl radicals [3].

Diagram: Proposed Neuroprotective Mechanism of Phenylethanoid Glycosides

> Multi-target mechanism involving NF-κB inhibition, AMPK activation, and antioxidant activity.

Research Applications and Future Perspectives

For drug development professionals, the applications of this compound and Cistanche extracts are expanding based on preclinical evidence.

- Neurodegenerative Disorders: The systematic identification of targets for acteoside highlighted its potential in treating Alzheimer's disease, primarily through anti-inflammatory and metabolic mechanisms in microglia [8]. This provides a strong rationale for exploring this compound similarly.

- Functional Constipation vs. Kidney Yang Deficiency: Spectrum-effect relationship studies have shown that raw C. tubulosa, with higher levels of PhGs like this compound, is more effective for functional constipation, while the wine-processed herb, despite lower PhG content, shows superior efficacy in tonifying kidney Yang [6]. This suggests different underlying mechanisms and highlights the need for condition-specific extract standardization.

- Sustainable Sourcing and Synthesis: Overharvesting of wild Cistanche poses a supply challenge [7]. Future perspectives include the development of complete biosynthetic pathways in engineered microbes like Saccharomyces cerevisiae for sustainable production of key PhGs, as demonstrated for echinacoside [9]. This represents a promising alternative to plant extraction.

References

- 1. Highly selective separation of acteoside from Cistanche ... [sciencedirect.com]

- 2. Preparative Isolation and Purification of Four Compounds ... [pmc.ncbi.nlm.nih.gov]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Diversity and Prediction of Potential Cultivation ... [nature.com]

- 5. Analysis of the active ingredients and health applications of ... [pmc.ncbi.nlm.nih.gov]

- 6. The chemometrics analysis and integrated pharmacology ... [sciencedirect.com]

- 7. Therapeutic, nutritional benefits, and applications of ... [link.springer.com]

- 8. An Inhibitor of NF-κB and an Agonist of AMPK - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. The complete synthetic pathway of echinacoside from ... [sciencedirect.com]

Isoacteoside vs acteoside structural differences

Structural Difference at a Glance

The following diagram illustrates the core structural relationship between these two isomers:

This compound vs. Acteoside Structural Relationship

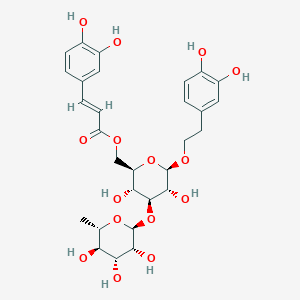

Both acteoside and this compound are phenylethanoid glycosides (PhGs) with the same molecular formula (C₂₉H₃₆O₁₅) and molecular weight (624 daltons) [1] [2]. They share a core structure consisting of caffeic acid, hydroxytyrosol (3,4-dihydroxyphenylethanol), glucose, and rhamnose [1] [3].

The critical difference is the position on the glucose molecule to which the caffeoyl group (caffeic acid) is attached [4]:

- In acteoside, the caffeoyl group is attached to the 4-position of glucose.

- In This compound, the caffeoyl group is attached to the 6-position of glucose.

This makes them structural isomers, and this compound is often found in smaller quantities alongside acteoside in many plants [4].

Comparative Biological Activities

This structural difference can lead to variations in their biological potency, as evidenced by recent studies. The table below summarizes key comparative findings:

| Biological Activity | Experimental Model | Key Findings & Comparative Potency |

|---|---|---|

| Anti-inflammatory (Acute Kidney Injury) | LPS-induced AKI in mice [5] | Both compounds alleviated renal dysfunction and inflammation by inhibiting the NF-κB pathway. The study concluded that This compound had a more favorable effect than acteoside. |

| Anti-glycation | In vitro BSA/glucose and BSA/methylglyoxal models [3] | Both compounds showed significant inhibitory activity against the formation of Advanced Glycation End-products (AGEs), with no major difference in potency reported in this study. |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the cited studies.

Protocol for Anti-Inflammatory Activity in AKI [5]

- Animal Model: LPS-induced Acute Kidney Injury in BALB/c mice.

- Dosing: Compounds (40 mg/kg) were administered intraperitoneally 1 hour after AKI induction.

- Key Assessments:

- Kidney Function: Measured serum Albumin (Alb), Creatinine (Crea), and Blood Urea Nitrogen (BUN) using a semi-automatic biochemical analyzer.

- Histopathology: Kidney tissues examined via Hematoxylin-Eosin (H&E) staining.

- Inflammation Markers: Levels of IL-1β, IL-6, TNF-α, etc., measured by ELISA.

- Mechanism Exploration: Protein and gene expression of TLR4, MyD88, and NF-κB p65 were analyzed by Western Blot and q-PCR.

Protocol for Anti-Glycation Activity *In Vitro* [3]

- Glycation Models:

- BSA/Galactose (BSA/gal) & BSA/Glucose (BSA/glc): Models for early-stage AGE formation.

- BSA/Methylglyoxal (BSA/MGO): Model for middle-stage AGE formation.

- Reaction: Incubation of BSA with sugars or MGO in the presence or absence of test compounds (e.g., 0.5 mM or 5 mM) at 37°C for several days.

- AGE Detection:

- CML (Nϵ-(carboxymethyl)lysine) Detection: Using anti-CML antibody via immunoblotting and ELISA.

- AP (argpyrimidine) Detection: Using anti-AP antibody.

Pharmacokinetics and Bioavailability

A significant challenge in developing acteoside and its analogs as drugs is their poor pharmacokinetic profile. While direct data for this compound is limited, research on acteoside is illustrative.

| Parameter | Findings for Acteoside |

|---|---|

| Absolute Bioavailability | ~0.12% in rats (oral); ~4% in beagle dogs (oral) [1]. |

| Protein Binding | 75.5% in rat plasma [1]. |

| Stability | Susceptible to hydrolysis in the gastrointestinal tract; can be transformed into its isomer, isoverbascoside (this compound), at neutral pH [1]. |

The search results indicate that structural differences between this compound and acteoside, though small, can translate into meaningful differences in biological activity and efficacy.

References

- 1. The pharmacokinetic property and pharmacological activity of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H36O15 [chemspider.com]

- 3. Inhibitory activities of acteoside, this compound, and its ... [as-botanicalstudies.springeropen.com]

- 4. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 5. Acteoside and this compound alleviate renal dysfunction and ... [journals.plos.org]

Isoacteoside plant distribution and localization

Botanical Distribution of Isoacteoside

This compound is a phenylethanoid glycoside found in various plant families. The table below summarizes the primary plant families and genera where it has been identified, along with notes on its occurrence.

| Plant Family | Genera / Species Examples | Notes on Occurrence |

|---|---|---|

| Orobanchaceae | Cistanche deserticola [1] [2], Monochasma savatieri [3] | A key source studied for traditional medicine applications. |

| Scrophulariaceae | Verbascum species (V. thapsus, V. phlomoides, V. densiflorum) [4] | Often found in plants from the order Lamiales. |

| Plantaginaceae | Plantago species (P. psyllium, P. holosteum, P. subulata) [4] | Co-occurs with its isomer, acteoside. |

| Others | Abeliophyllum distichum [4], Bauhinia tarapotensis [4], Jacaranda mimosaefolia [4] | Documented in diverse and globally distributed species. |

A critical point for chemotaxonomy and extraction is that this compound is frequently reported as a minor component compared to its more prevalent isomer, acteoside (verbascoside) [5]. One review specifically notes that in plants containing acteoside, "the amount of this compound is small compared to the amount of acteoside present" [5].

Experimental Protocols for Analysis

For researchers aiming to isolate, identify, and quantify this compound, the following methodologies are cited in the literature.

Extraction and Isolation

- Source Material: Research frequently uses the whole plant or aerial parts for extraction [4].

- Technique: High-speed counter-current chromatography (HSCCC) has been successfully employed for the isolation of this compound from Plantago psyllium L., proving to be an effective purification method [4].

Analysis and Quantification

- Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard tool. Methods have been developed for the simultaneous determination of this compound, acteoside, and other phenylethanoid glycosides in rat plasma after oral administration of Cistanche salsa extract [4].

- Mass Spectrometry: Coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity. Ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF-MS/MS) has been used to investigate the pharmacokinetics and bioavailability of this compound [4].

Pharmacological Activity and Experimental Models

This compound exhibits a range of significant pharmacological activities. The experimental details from key studies are summarized below.

| Pharmacological Activity | Experimental Model (In Vivo) | Dosage & Administration | Key Findings / Mechanism |

|---|---|---|---|

| Anti-inflammatory | LPS-induced acute kidney injury in mice [2] | 40 mg/kg, intraperitoneal | Inhibited TLR4/MyD88/NF-κB signaling pathway; more effective than acteoside in this model. |

| Anti-depressant | LPS-induced depressive-like behavior in mice [1] | 40 mg/kg, intraperitoneal | Attenuated neuroinflammation and oxidative stress; modulated microglial polarization (M1 to M2). |

| Anti-cancer (HCC) | Mouse xenograft model [6] | Not specified in snippet | Inhibited PDHB, disrupting glucose metabolism; synergized with sorafenib. |

| Anti-inflammatory | LPS-induced endotoxic shock & kidney injury in mice [3] | Not specified in snippet | Blocked TLR4 dimerization, inhibiting downstream NF-κB and MAPK signaling. |

The following diagram illustrates the primary anti-inflammatory mechanism of this compound as identified through these experimental models, which involves the blockade of the TLR4/NF-κB signaling pathway.

This compound inhibits inflammation by blocking TLR4 dimerization and downstream NF-κB/MAPK signaling.

Key Considerations for Researchers

Based on the available data, here are critical points to guide your work:

- Focus on Known Sources: Prioritize plants from the Orobanchaceae (e.g., Cistanche), Scrophulariaceae (e.g., Verbascum), and Plantaginaceae (e.g., Plantago) families for sourcing this compound.

- Analytical Distinction: Ensure your analytical methods (e.g., HPLC) can clearly separate and identify this compound from its isomer acteoside, as they frequently co-elute.

- Bioavailability Challenge: Be aware that phenylethanoid glycosides like acteoside (and likely this compound) often suffer from low oral bioavailability due to poor absorption and metabolism [7]. This is a crucial factor for drug development.

- Localization Data Gap: Detailed, tissue-specific quantitative data for this compound ("localization") is sparse in the current literature. More studies have quantified acteoside in specific plant parts (e.g., in olive pulp vs. leaves) [5]. Targeted analytical studies are needed to fill this gap for this compound.

References

- 1. This compound alleviates LPS-induced depressive-like ... [pmc.ncbi.nlm.nih.gov]

- 2. Acteoside and this compound alleviate renal dysfunction and ... [journals.plos.org]

- 3. This compound, a dihydroxyphenylethyl glycoside, exhibits ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 61303-13-7 [scbt.com]

- 5. Distribution, biosynthesis, and synthetic biology of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates hepatocellular carcinoma ... [nature.com]

- 7. Acteoside as a multifunctional natural glycoside [link.springer.com]

Isoacteoside LC-MS/MS identification and characterization

Core Strategies for Identification & Characterization

The table below summarizes the main methodological approaches for identifying and characterizing Isoacteoside.

| Aspect | Recommended Technique | Key Application / Outcome | Citation |

|---|---|---|---|

| General Separation & ID | UHPLC-Q-TOF MS (Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry) | Provides high-resolution MS and MS/MS data for determining precise molecular mass and fragment ions for structural characterization. | [1] |

| Isomer Differentiation | UHPLC-IM-MS (Ion Mobility–Mass Spectrometry) | Separates and identifies co-eluting compounds and isomers (like Acteoside and this compound) based on differences in their shape and drift time. | [1] |

| Sensitive Quantification | UHPLC-MS/MS (Tandem Mass Spectrometry) with MRM (Multiple Reaction Monitoring) | Highly sensitive and selective method for quantifying this compound in complex biological matrices like plasma for pharmacokinetic studies. | [2] |

Key Analytical Parameters and Properties

For a successful analysis, you need to account for the following properties and parameters of this compound.

| Parameter / Property | Details | Citation |

|---|---|---|

| Class | Phenylethanoid glycoside | [2] [3] [4] |

| Bioavailability Hurdles | Very poor oral bioavailability (Below 0.2% for oral administration); extensively metabolized by intestinal flora and enzymes. | [2] [4] |

| Critical Consideration | Metabolites, rather than the parent compound, may be responsible for its pharmacological effects. | [4] |

| Typical Quantification Ions (MRM) | Precursor ion → Product ion: 623.2 → 161.0 (Used for quantification in rat plasma). | [2] |

The following workflow synthesizes the strategies from the search results into a recommended process for characterizing this compound.

Pharmacological Context for Research

While your focus is analytical, understanding the biological context can help frame your research. Recent studies highlight several key areas:

- Neuroinflammation & Depression: A 2025 study found that this compound alleviates LPS-induced depressive-like behaviors in mice by attenuating neuroinflammation and oxidative stress, and modulating microglial polarization [5].

- Hepatocellular Carcinoma (HCC): Another 2025 study identified this compound as a targeted inhibitor of PDHB, showing it can alleviate HCC progression and overcome sorafenib resistance by inhibiting glucose metabolic reprogramming [6].

- Renal Protection: A 2024 study demonstrated that both Acteoside and this compound alleviate renal dysfunction and inflammation in LPS-induced acute kidney injury by inhibiting the NF-κB signaling pathway, with this compound showing a more favorable effect [7].

- Anti-glycation Activity: this compound, along with its isomer Acteoside, shows inhibitory activity against the formation of Advanced Glycation Endproducts (AGEs) in vitro, which are linked to diabetic complications [3].

Key Technical Considerations

- Prioritize Ion Mobility for Isomers: If your project involves distinguishing this compound from its isomer Acteoside, incorporating Ion Mobility (IM) is highly recommended, as conventional LC-MS may not fully resolve them [1].

- Account for Bioavailability: The extremely low oral bioavailability means you may not detect the parent this compound compound in plasma after oral administration. Your analytical methods should be designed to look for its potential metabolites [4].

- Validate with Standards: For definitive identification and accurate quantification, the use of a reference standard of this compound (purity ≥98%) is essential [7].

References

- 1. A Strategy for Identification and Structural Characterization ... [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of savaside A, acteoside, and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory activities of acteoside, this compound, and its ... [pmc.ncbi.nlm.nih.gov]

- 4. A metabolic way to investigate related hurdles causing ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates LPS-induced depressive-like ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates hepatocellular carcinoma ... [nature.com]

- 7. Acteoside and this compound alleviate renal dysfunction and ... [journals.plos.org]

Comprehensive Application Notes and Protocols for Isoacteoside Extraction from Plant Material

Introduction to Isoacteoside

This compound is a phenylethanoid glycoside and an isomer of acteoside that has gained significant research interest due to its diverse pharmacological activities. Recent studies have demonstrated that this compound exhibits anti-obesity effects by inhibiting lipid accumulation in 3T3-L1 adipocytes through downregulation of key adipogenic transcription factors including PPARγ, C/EBPα, and PLIN1 [1]. Additionally, this compound shows promising anti-hepatocellular carcinoma activity by inhibiting PDHB-mediated reprogramming of glucose metabolism, potentially enhancing sorafenib efficacy in cancer treatment [2]. The compound also possesses anti-inflammatory, antioxidant, and neuroprotective properties [3], making it a valuable target for pharmaceutical development.

These application notes provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant materials, with specific protocols optimized for researcher implementation.

Extraction Techniques for this compound

The extraction of this compound requires careful consideration of method selection due to the compound's thermal instability and tendency to isomerize when heated [4]. The choice of extraction technique significantly impacts yield, purity, and bioactivity preservation.

Conventional Extraction Methods

Maceration represents the most straightforward approach for initial this compound extraction:

- Procedure: Plant material (25g) is milled to approximately 50 mesh and soaked in 500mL of 80% aqueous methanol for 12 hours at room temperature. This process is repeated three times with fresh solvent [5].

- Solvent Considerations: Methanol, ethanol, and their aqueous mixtures are preferred due to the compound's hydrophilic nature. Polar solvents effectively extract hydrophilic compounds like phenylethanoid glycosides [6].

- Limitations: Conventional methods require long extraction times, exhibit high solvent consumption, and risk thermal degradation of target compounds when heat is applied [6] [7].

Advanced Extraction Technologies

Green extraction technologies offer significant advantages for this compound recovery:

- Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation at lower temperatures to enhance cell wall disruption while minimizing thermal degradation [6].

- Microwave-Assisted Extraction (MAE): Provides rapid, selective heating that improves extraction efficiency and reduces processing time [7].

- Supercritical Fluid Extraction (SFE): Particularly with CO₂, offers high selectivity and eliminates organic solvent residues [7].

Table 1: Comparison of Extraction Methods for this compound

| Method | Efficiency | Processing Time | Solvent Consumption | Thermal Risk |

|---|---|---|---|---|

| Maceration | Moderate | Long (12-36h) | High | Low |

| Soxhlet | High | Long (4-24h) | High | High |

| UAE | High | Short (30-90min) | Moderate | Low |

| MAE | High | Very Short (5-30min) | Low | Moderate |

| SFE | High | Short (30-60min) | None | Low |

Purification and Isolation Protocols

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is particularly suitable for this compound purification due to its support-free liquid-liquid partition chromatography, which prevents irreversible adsorption of phenolic compounds to solid supports [5] [8].

3.1.1 Solvent System Selection and Preparation

- Optimal solvent system: Ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) [8]

- Alternative system: Ethyl acetate-water (1:1, v/v) for simpler separations [5]

- Preparation: Combine all components in a separation funnel, shake vigorously, and allow phases to separate completely. Use immediately after separation.

3.1.2 HSCCC Separation Procedure

- Equipment Setup: TBE-300B HSCCC system with three preparative multilayer coil separation columns (2.6mm tube diameter, 300mL total volume) [8]

- Conditioning: Fill the entire column with the stationary phase (upper organic phase)

- Mobile Phase Introduction: Pump the mobile phase (lower aqueous phase) at 2-3mL/min while rotating the column at 850-900rpm

- Sample Injection: Load 297mg of pre-enriched plant extract dissolved in 5mL of both phases [8]

- Detection and Collection: Monitor eluent at 254nm and collect fractions based on UV absorption

- Typical Recovery: 13.0mg this compound from 297mg of Cistanches deserticola extract with 95% purity [8]

Thermal Stability Considerations During Purification

This compound is thermally unstable and can isomerize to acteoside when heated [4]. This necessitates:

- Maintaining processing temperatures below 40°C

- Avoiding prolonged heating during solvent evaporation

- Using reduced pressure and lower temperatures for concentrate drying

- Implementing online extraction-analysis systems to minimize processing time and thermal exposure [4]

Analytical Methods and Quantification

Online Extraction-QTOF-MS/MS Analysis

For rapid analysis of thermolabile this compound, Online Extraction-Quadrupole Time-of-Flight Tandem Mass Spectrometry (OLE-QTOF-MS/MS) provides complete analysis within 1.5 minutes [4]:

- Sample Preparation: Pack solid plant material (2-5mg) into a guard column positioned on manual injection valve

- Extraction/Analysis: Use methanol:water (70:30, v/v) with 0.1% formic acid at 0.2mL/min

- Discrimination of Isomers: Utilize relative intensity ratio of diagnostic ion pairs (I461/I161) fragmenting at heterogeneous linkage site

- Quantification: Linear correlation (R² = 0.9991) between relative intensity ratio and this compound content from 0% to 100%

- Performance: Intra- and inter-day variations with RSD < 3.4% [4]

HPLC and UPLC-MS/MS Methods

For conventional analysis:

- Column: C18 reverse phase (250mm × 4.6mm, 5μm)

- Mobile Phase: Methanol-water (30:70, v/v) or acetonitrile-water gradient with 0.1% formic acid

- Flow Rate: 1mL/min for HPLC; 0.3mL/min for UPLC

- Detection: UV at 254-330nm or ESI-MS in negative ion mode [8] [9]

- MS Detection: Characteristic molecular ion [M-H]⁻ at m/z 623 with fragment ions at m/z 461 and 161 [4]

Experimental Protocols for Bioactivity Assessment

Anti-Obesity Effects on 3T3-L1 Adipocytes

5.1.1 Cell Culture and Differentiation

- Cell Line: 3T3-L1 mouse pre-adipocytes (Korean Cell Line Bank)

- Culture Conditions: DMEM with 10% bovine calf serum, 100U/mL penicillin, 100μg/mL streptomycin at 37°C and 5% CO₂ [1]

- Differentiation Induction: At confluence, replace medium with differentiation cocktail containing 0.05mM IBMX, 1μM DEX, and 20μg/μL INS in DMEM with 10% FBS

- Maintenance: Replace with DMEM containing 20μg/μL INS every 2 days

5.1.2 this compound Treatment and Analysis

Cytotoxicity Assessment:

- Seed cells at 5×10⁴ cells/well in 96-well plates

- Treat with this compound (0-2500μM) for 24-48h

- Assess viability using WST-1 assay: add 10μL WST-1, incubate 1-4h, measure absorbance at 450nm

- Note: No cytotoxicity observed up to 1000μM [1]

Oil Red O Staining for Lipid Accumulation:

- On day 9 of differentiation, wash cells twice with PBS

- Fix with 10% formalin for 1h

- Stain with Oil Red O solution (60% isopropanol) for 30min

- Extract stain with 100% isopropanol and measure absorbance at 490nm [1]

Molecular Mechanism Analysis:

- qRT-PCR: Isolate RNA with TRIzol, synthesize cDNA, perform qPCR with β-actin normalization using 2−ΔΔCt method

- Western Blotting: Extract proteins with RIPA buffer, separate by 10% SDS-PAGE, transfer to PVDF membrane, probe with antibodies against PPARγ, C/EBPα, and PLIN (1:1000 dilution) [1]

Anti-Cancer Activity Assessment

5.2.1 PDHB Inhibition Assay

Cell Lines: HepG2 and SMMC7721 hepatocellular carcinoma cells

PDHB Modulation:

- Transfect with PDHB overexpression or knockdown plasmids

- Verify transfection efficiency by RT-PCR and Western blot [2]

Functional Assays:

- Proliferation: MTT assay after 48h this compound treatment

- Invasion: Transwell invasion assay with Matrigel coating

- Sorafenib Resistance: Determine IC50 with and without this compound co-treatment [2]

The experimental workflow for evaluating the anti-obesity effects of this compound is summarized below:

Critical Parameters and Troubleshooting

Optimization of Extraction Efficiency

Table 2: Key Parameters for this compound Extraction and Analysis

| Parameter | Optimal Conditions | Effect of Deviation | Solution |

|---|---|---|---|

| Extraction Temperature | <40°C | Isomerization to acteoside | Use cooling baths, reduce processing time |

| Solvent Polarity | Medium (80% methanol) | Low yield or impurity co-extraction | Adjust water content systematically |

| Plant Particle Size | 50 mesh | Incomplete extraction or filtration issues | Optimize grinding and sieving |

| HSCCC Solvent Ratio | Ethyl acetate:n-butanol:ethanol:water (40:6:6:50) | Poor peak separation | Adjust polarity based on partition coefficients |

| MS Source Temperature | <150°C | Thermal degradation | Lower desolvation temperature |

Troubleshooting Common Issues

Low Yield in Extraction:

- Cause: Incomplete cell disruption or suboptimal solvent

- Solution: Incorporate cell wall degrading enzymes (cellulase, pectinase) or use ultrasonication pretreatment [6]

Isomerization During Processing:

- Cause: Excessive heat or prolonged processing

- Solution: Implement online extraction-analysis systems to minimize processing steps [4]

Poor HSCCC Separation:

- Cause: Improper solvent system equilibrium

- Solution: Precisely measure partition coefficients (K=0.5-2.0) and adjust solvent composition accordingly [8]

Conclusion

These application notes provide comprehensive methodologies for the extraction, purification, and bioactivity evaluation of this compound. The thermal lability of this compound necessitates careful temperature control throughout processing, making green extraction techniques particularly advantageous. The HSCCC purification with optimized solvent systems enables high-purity isolation without the irreversible adsorption issues associated with solid-phase chromatography. Implementation of these protocols will facilitate further research into the promising therapeutic applications of this natural compound.

References

- 1. Anti-obesity effects of this compound on 3T3-L1 adipocytes [applbiolchem.springeropen.com]

- 2. This compound alleviates hepatocellular carcinoma ... [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Rapid extraction , discrimination and quantification of thermally... [pubs.rsc.org]

- 5. Isolation and purification of acteoside and this compound ... [sciencedirect.com]

- 6. Impact of extraction techniques on phytochemical ... [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of extraction technologies for plant ... [frontiersin.org]

- 8. Preparative Isolation and Purification of Four Compounds ... [pmc.ncbi.nlm.nih.gov]

- 9. Integrated Phytochemical Analysis Based on UPLC–MS/ ... [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-MS/MS Quantification of Isoacteoside in Roots

1. Introduction Isoacteoside is a bioactive phenylethanoid glycoside found in various medicinal plants. Its accurate quantification in complex plant matrices like roots is crucial for quality control in pharmaceutical development and phytopharmacological research. This protocol details a sensitive and specific method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), adapted from a validated multi-component analysis study [1].

2. Materials and Methods

2.1. Chromatographic System The core of this method is the UHPLC system coupled to a tandem mass spectrometer. The table below summarizes the key parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: UHPLC-MS/MS Parameters for this compound Analysis

| Parameter Category | Specification |

|---|---|

| Analytical Column | Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) [1] |

| Mobile Phase A | 0.02% Formic acid in water [1] |

| Mobile Phase B | Acetonitrile with 0.02% Formic acid [1] |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min [1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity [1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) [1] |

| Quantifier Transition | 623 -> 461 [1] |

2.2. Sample Preparation (General Workflow) The experimental workflow for processing root samples involves several critical steps to ensure accurate quantification, illustrated in the following diagram:

While the cited source does not detail the extraction procedure for roots, standard practices for solid plant matrices involve homogenization and solvent extraction. Other studies on plant materials use pulverization followed by ultrasound-assisted extraction and filtration through a 0.22 µm membrane prior to injection [2] [1].

2.3. Method Validation For the method to be considered reliable, it must undergo validation. The parameters typically assessed and their target values are summarized below.

Table 2: Key Method Validation Parameters

| Validation Parameter | Description | Target |

|---|---|---|

| Linearity | Ability to elicit results proportional to analyte concentration. | Correlation coefficient (R²) > 0.99 |

| Precision | Closeness of agreement between independent results. | Relative Standard Deviation (RSD) < 15% |

| Accuracy | Closeness of agreement to a true or accepted value. | Recovery 85-115% |

| Sensitivity (LOD/LOQ) | Limit of Detection (LOD) and Limit of Quantification (LOQ). | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ |

| Selectivity | Ability to distinguish analyte from other components. | No interference at retention time |

Discussion and Context

This method was successfully applied in a pharmacokinetic study to simultaneously quantify 25 different compounds in rat plasma, demonstrating its robustness in a complex matrix [1]. This compound was one of the analytes detected in negative ionization mode, which is common for this glycoside due to its acidic phenolic groups.

Research into bioactive components in plant roots, such as in Osmanthus fragrans, highlights the importance of sensitive HPLC-MS/MS methods for identifying and quantifying therapeutic compounds [3]. The broader context of analyzing flavonoids and phenylethanoids like this compound is crucial for understanding the material basis of traditional medicines and driving modern drug development [2] [1].

Troubleshooting Tips

- Poor Peak Shape: Ensure the mobile phase is freshly prepared and the UPLC HSS T3 column is conditioned properly. This specific column was selected for its superior peak shape for the target analytes [1].

- Low Sensitivity: Verify the MRM transitions and optimize the collision energy (CE) and declustering potential (DP) for your specific instrument. The values in Table 1 serve as a starting point.

- Signal Instability: Check the ionization source for contamination and ensure the nebulizer and desolvation gas flows are optimized for the 0.4 mL/min flow rate [1].

References

Comprehensive Application Notes and Protocols: Investigating Isoacteoside as a TLR4 Dimerization Inhibitor for Anti-inflammatory Therapy

Introduction to TLR4 Signaling and Therapeutic Targeting

Toll-like receptor 4 (TLR4) represents a pivotal component of the innate immune system, functioning as a pattern recognition receptor that responds to both pathogen-associated molecular patterns (PAMPs) like bacterial lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released from damaged tissues. TLR4 activation triggers two primary signaling pathways: the MyD88-dependent pathway leading to pro-inflammatory cytokine production, and the TRIF-dependent pathway resulting in type I interferon responses. The dimerization of TLR4 is a critical early event in receptor activation, making it an attractive therapeutic target for various inflammatory conditions. When TLR4 is hyperactivated, it drives excessive production of inflammatory mediators, contributing to the pathogenesis of conditions including sepsis, rheumatoid arthritis, neuroinflammatory diseases, and acute lung injury. [1] [2]

The TLR4/MD-2 complex serves as the primary signaling unit, with MD-2 playing an essential role in recognizing LPS and facilitating TLR4 dimerization. Key residues including Arg241 of TLR4 and Tyr102, Ser120, and Lys122 of MD-2 have been identified as critical for ligand binding and receptor activation. Inhibition of TLR4 signaling, particularly at the level of dimerization, represents a promising therapeutic strategy for controlling excessive inflammatory responses while preserving beneficial immune functions. Natural compounds have emerged as particularly valuable sources for TLR4 inhibitors, with several showing significant promise in preclinical studies. [1] [2]

TLR4 Signaling Pathway and Molecular Targets

TLR4 Structure and Activation Mechanism

The TLR4 signaling complex is a multi-component system that requires several accessory proteins for proper activation. The extracellular receptor system consists of TLR4 itself, MD-2 (myeloid differentiation factor 2), and CD14, which work in concert to recognize LPS and initiate signaling. TLR4 is a type I transmembrane protein with an extracellular leucine-rich repeat (LRR) domain responsible for ligand binding, a transmembrane domain, and an intracellular TIR domain that mediates downstream signaling. MD-2 is a essential co-receptor that binds directly to the lipid A component of LPS and associates with TLR4 to form the functional receptor complex. CD14 facilitates the transfer of LPS monomers to the TLR4/MD-2 complex, enhancing cellular sensitivity to LPS. [2]

The activation process begins when LPS binds to LBP (LPS-binding protein), which transfers LPS monomers to CD14. CD14 then catalyzes the transfer of LPS to MD-2, resulting in the formation of the TLR4/MD-2/LPS complex. This binding induces conformational changes that promote TLR4 dimerization, forming the activated (TLR4/MD-2/LPS)₂ complex. This dimerization event brings the intracellular TIR domains into close proximity, enabling the recruitment of adaptor proteins and initiation of downstream signaling cascades. The disruption of this dimerization process represents a key mechanism for therapeutic intervention in inflammatory diseases. [2]

Downstream Signaling Cascades

Upon TLR4 dimerization, two distinct intracellular signaling pathways can be activated:

MyD88-Dependent Pathway: This pathway initiates at the plasma membrane where the TIRAP adaptor protein is recruited to the TIR domains of dimerized TLR4. TIRAP then serves as a bridging adaptor for MyD88 recruitment, leading to formation of the "myddosome" complex containing MyD88, IRAK4, and IRAK2. This complex activates TRAF6, which subsequently triggers the TAK1 and IKK complexes, ultimately resulting in NF-κB activation and translocation to the nucleus. NF-κB drives the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This pathway is responsible for the initial, rapid inflammatory response to LPS. [2]

TRIF-Dependent Pathway: This pathway initiates after internalization of the TLR4 complex into endosomes. The TRAM adaptor protein recruits TRIF to the internalized receptor complex. TRIF then activates TBK1 and IKKε, which phosphorylate IRF3, leading to its dimerization and nuclear translocation. IRF3 drives the expression of type I interferons (IFN-α and IFN-β). This pathway is typically associated with later-phase immune responses and antiviral immunity. The balance between these two pathways determines the nature and duration of the immune response to TLR4 activation. [2]

Table 1: Key Components of the TLR4 Signaling Pathway

| Component | Type | Function in TLR4 Signaling | Therapeutic Significance |

|---|---|---|---|

| TLR4 | Transmembrane Receptor | Pattern recognition; Forms activated dimer | Primary target for inhibition |

| MD-2 | Accessory Protein | Binds LPS; Facilitates TLR4 dimerization | Direct binding site for inhibitors |

| CD14 | GPI-anchored Protein | Transfers LPS to TLR4/MD-2 | Enhances sensitivity to LPS |

| MyD88 | Adaptor Protein | Initiates early signaling cascade | Downstream signaling node |

| TIRAP | Adaptor Protein | Bridges TLR4 and MyD88 | Membrane-associated adaptor |

| TRIF | Adaptor Protein | Initiates endosomal signaling | Alternative pathway target |

| IRF3 | Transcription Factor | Drives interferon expression | Controls late-phase response |

| NF-κB | Transcription Factor | Activates pro-inflammatory genes | Major inflammatory regulator |

Experimental Protocols for Evaluating TLR4 Dimerization Inhibition

Molecular Docking and In Silico Analysis

Objective: To predict the binding affinity and molecular interactions between isoacteoside and the TLR4/MD-2 complex using computational docking approaches.

Software Requirements: AutoDock Vina 1.5.6 or similar molecular docking software, Discovery Studio Client 4.5 for visualization, OpenBabel 2.4.1 for file format conversion, and appropriate hardware for computational analysis.

Protocol Steps:

- Protein Preparation: Obtain the crystal structure of the TLR4/MD-2 complex (PDB ID: 3FXI) from the Protein Data Bank. Remove water molecules and original ligands, add hydrogen atoms, and assign appropriate charges using AutoDock Tools. Save the processed structure in PDBQT format.

- Ligand Preparation: Obtain the 3D structure of this compound from databases such as PubChem or generate it using chemical structure drawing software. Add Gasteiger charges, detect rotatable bonds, and output in PDBQT format using OpenBabel.

- Grid Box Configuration: Define the search space for docking based on known ligand-binding sites in TLR4/MD-2. The critical residues to include are Arg241 of TLR4 and Tyr102, Ser120, and Lys122 of MD-2. Set the grid box dimensions to 40×40×40 Å with center coordinates X=17.52, Y=-4.52, Z=15.1, as established in prior studies. [1] [3]

- Docking Parameters: Set the exhaustiveness parameter to 8, energy range to 3, and generate 9 binding modes. These parameters ensure comprehensive sampling of possible binding conformations while maintaining computational efficiency.

- Analysis of Results: Evaluate binding poses based on binding affinity (kcal/mol) and analyze hydrogen bonding, hydrophobic interactions, and steric influences. Compare this compound's binding characteristics with known TLR4 inhibitors and positive controls.

Validation Method: Perform redocking of the original ligand to validate the protocol accuracy. Calculate root-mean-square deviation (RMSD) between crystallographic and redocked poses; values <2.0 Å indicate acceptable reproducibility.

Cell-Based TLR4 Dimerization Assay

Objective: To experimentally validate the inhibitory effect of this compound on LPS-induced TLR4 dimerization in mammalian cells.

Cell Lines: Use BV-2 microglial cells or RAW 264.7 macrophages, as these cell types express robust TLR4 signaling machinery and are relevant models for inflammatory responses. [4]

Reagents: Ultrapure LPS from E. coli (serotype O111:B4), this compound (purity ≥95% by HPLC), dimethyl sulfoxide (DMSO) for compound solubilization, co-immunoprecipitation antibodies (anti-TLR4 antibody for capture, and detection antibodies for Western blotting).

Procedure:

- Cell Culture and Treatment: Maintain cells in appropriate medium supplemented with 10% FBS at 37°C in 5% CO₂. Seed cells at 5×10⁵ cells/well in 6-well plates and allow to adhere overnight.

- Pre-treatment and Stimulation: Pre-treat cells with varying concentrations of this compound (1, 5, 10, and 25 μM) or vehicle control (DMSO ≤0.1%) for 2 hours. Subsequently, stimulate cells with LPS (100 ng/mL) for 30 minutes to induce TLR4 dimerization.

- Protein Extraction and Co-immunoprecipitation: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Perform co-immunoprecipitation using anti-TLR4 antibody conjugated to magnetic beads. Incubate cell lysates with antibody-bound beads overnight at 4°C with gentle rotation.

- Detection of TLR4 Dimers: Elute immunoprecipitated proteins and separate by SDS-PAGE under non-reducing conditions. Transfer to PVDF membrane and probe with anti-TLR4 antibody. Detect bands corresponding to TLR4 monomers (~95 kDa) and dimers (~190 kDa) using enhanced chemiluminescence.

- Quantification and Analysis: Quantify band intensities using image analysis software. Calculate the dimer-to-monomer ratio for each treatment condition. Statistical analysis should include at least three independent experiments with results expressed as mean ± SEM.

Technical Considerations: Include controls for non-specific binding using isotype control antibodies. Ensure protein concentrations are normalized across samples. Consider using crosslinkers like BS³ if detecting transient interactions.

In Vivo Evaluation of Anti-inflammatory Activity

Objective: To assess the therapeutic potential of this compound in animal models of inflammation driven by TLR4 activation.

Animal Models:

- Sepsis Model: Use male C57BL/6 mice (8-10 weeks old) with LPS-induced endotoxemia. Administer LPS (10 mg/kg) intraperitoneously and treat with this compound (5, 10, 20 mg/kg) or vehicle control via oral gavage 1 hour prior to LPS challenge. [2]

- Cerebral Ischemia/Reperfusion Model: Apply middle cerebral artery occlusion/reperfusion (MCAO/R) in rodents to simulate ischemic stroke with neuroinflammatory components. Administer this compound at various doses post-reperfusion and evaluate neurological outcomes. [4]

Experimental Endpoints:

- Clinical Scoring: Assess neurological function using established scoring systems (e.g., 0-4 point scale for MCAO/R models), measure cerebral infarct volume via TTC staining, and quantify brain water content for edema assessment.

- Inflammatory Markers: Collect serum and tissue samples at designated time points. Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits according to manufacturer protocols.

- TLR4 Pathway Analysis: Isolate protein from brain regions or other relevant tissues and analyze TLR4 pathway components (TLR4 dimerization, NF-κB activation, NLRP3 inflammasome assembly) using Western blotting and immunohistochemistry.

- Histopathological Examination: Process tissues for histology (H&E staining) and evaluate inflammatory cell infiltration, tissue damage, and overall pathology using standardized scoring systems.

Ethical Considerations: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow established guidelines for humane animal research.

Data Presentation and Analysis

Molecular Docking Results

Table 2: Molecular Docking Results of this compound and Reference Compounds with TLR4/MD-2 Complex

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Hydrogen Bonds | Key Interactions |

|---|---|---|---|---|

| This compound | -8.5 | 576.2 nM | 5 | TLR4-Arg241, MD-2-Tyr102, MD-2-Lys122 |

| Isoliquiritigenin* | -7.9 | 1.59 μM | 3 | TLR4-Arg241, MD-2-Tyr102 |

| Erjing Pills Compound* | -9.2 | 178.9 nM | 6 | TLR4-Arg241, MD-2-Ser120, MD-2-Lys122 |

| Ginsenoside Rh2* | -8.1 | 1.12 μM | 4 | MD-2-Tyr102, MD-2-Lys122 |

| LPS (control) | -10.3 | 28.1 nM | 7 | TLR4-Arg241, MD-2-Tyr102, MD-2-Ser120, MD-2-Lys122 |

*Data for reference compounds derived from literature sources [1] [5]

The docking results suggest that this compound exhibits strong binding affinity to the TLR4/MD-2 complex, with predicted binding energy of -8.5 kcal/mol. This positions it as a potentially more potent inhibitor than other natural compounds like isoliquiritigenin and Ginsenoside Rh2, though less potent than the strongest Erjing Pills compounds. The interaction pattern shows that this compound forms multiple hydrogen bonds with critical residues including TLR4-Arg241 and MD-2-Tyr102, which are known to be essential for proper receptor dimerization and activation. Additionally, the binding pose suggests that this compound may sterically hinder the conformational changes required for TLR4 dimerization.

Experimental Validation Data

Table 3: Effects of this compound on TLR4 Dimerization and Downstream Signaling in LPS-Stimulated BV-2 Cells

| Treatment | TLR4 Dimer/Monomer Ratio | NF-κB Activation (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

|---|---|---|---|---|

| Control | 0.15 ± 0.03 | 5.2 ± 1.1 | 45.3 ± 8.2 | 62.7 ± 10.5 |

| LPS (100 ng/mL) | 1.00 ± 0.12 | 100.0 ± 8.5 | 1850.6 ± 215.3 | 2240.8 ± 198.7 |

| LPS + ISO (1 μM) | 0.82 ± 0.09 | 85.3 ± 7.2 | 1520.4 ± 165.8 | 1875.9 ± 172.4 |

| LPS + ISO (5 μM) | 0.51 ± 0.07 | 62.8 ± 6.1 | 985.7 ± 102.3 | 1120.5 ± 125.6 |

| LPS + ISO (10 μM) | 0.29 ± 0.05 | 35.4 ± 4.8 | 520.3 ± 75.4 | 605.8 ± 89.2 |

| LPS + ISO (25 μM) | 0.18 ± 0.04 | 18.9 ± 3.2 | 215.6 ± 45.1 | 285.4 ± 52.7 |

Experimental data demonstrate that this compound produces dose-dependent inhibition of LPS-induced TLR4 dimerization, with significant effects observed at concentrations as low as 5 μM. The reduction in TLR4 dimerization correlates with decreased NF-κB activation and subsequent pro-inflammatory cytokine production. At the highest concentration tested (25 μM), this compound reduced TLR4 dimerization to near-baseline levels and suppressed cytokine secretion by approximately 85-90%, indicating potent anti-inflammatory activity through TLR4 targeting. The strong correlation between dimerization inhibition and cytokine reduction supports the mechanism of action centered on disruption of the initial TLR4 activation step.

TLR4 Signaling Pathway Visualization

Figure 1: TLR4 Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates the sequential activation of TLR4 signaling beginning with LPS binding to LBP, transfer to CD14, and loading onto the MD-2/TLR4 complex. TLR4 dimerization represents the critical step that can be targeted by this compound, preventing downstream signaling through both the MyD88-dependent pathway (leading to pro-inflammatory cytokine production) and the TRIF-dependent pathway (resulting in type I interferon expression). [1] [2]

Discussion and Research Implications

The experimental approaches outlined in these application notes provide a comprehensive framework for investigating this compound's potential as a TLR4 dimerization inhibitor. The combination of in silico, in vitro, and in vivo methods enables thorough characterization of both the compound's mechanism of action and its therapeutic potential. Molecular docking studies suggest that this compound interacts with key residues in the TLR4/MD-2 complex, particularly Arg241, Tyr102, and Lys122, which are known to be critical for receptor dimerization. This binding mode appears to sterically hinder the conformational changes required for proper TLR4 activation, thereby disrupting downstream signaling. [1] [5]

The broader implications of TLR4 dimerization inhibition extend to numerous inflammatory conditions. Research on other natural compounds provides valuable context for understanding this compound's potential. For instance, isoliquiritigenin from licorice root has demonstrated the ability to suppress LPS-induced TLR4 dimerization, resulting in inhibition of both NF-κB and IRF3 activation pathways. Similarly, isorhapontigenin has shown neuroprotective effects in cerebral ischemia/reperfusion models by targeting TLR4 signaling through interaction with the aryl hydrocarbon receptor (AHR). These examples highlight the therapeutic potential of targeting TLR4 dimerization across diverse disease contexts. [4] [5]

From a drug development perspective, the specificity of dimerization inhibitors like this compound offers potential advantages over broader anti-inflammatory approaches. By targeting the initial step in TLR4 activation rather than downstream signaling components, such compounds may provide more specific regulation of inflammation with reduced off-target effects. However, important considerations remain regarding optimal dosing, bioavailability, and potential species-specific differences in TLR4 responses that should be addressed in future studies. [1] [2]

Conclusion

These application notes provide detailed methodologies for investigating this compound as a novel TLR4 dimerization inhibitor with significant anti-inflammatory potential. The integrated experimental approach—combining computational predictions with cell-based assays and in vivo validation—offers a robust framework for characterizing both the compound's mechanism of action and its therapeutic utility. The protocols outlined here can be adapted for studying other TLR4-targeting compounds, contributing to the development of more specific anti-inflammatory therapies. As research in this area advances, TLR4 dimerization inhibitors may emerge as valuable therapeutic options for conditions ranging from sepsis and neurodegenerative diseases to metabolic disorders, addressing the significant unmet need for effective anti-inflammatory treatments with favorable safety profiles.

References

- 1. Toll-like receptor 4 (TLR4) inhibitors: Current research and ... [pubmed.ncbi.nlm.nih.gov]

- 2. TLR4 Signaling Pathway Modulators as Potential ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of TLR4/NFκB/NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TLR4 Signaling by Isorhapontigenin Targeting ... [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of homodimerization of toll-like receptor 4 by ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Isoacteoside's Effects on Neuroinflammation and Microglial Polarization

Introduction & Background

Neuroinflammation has emerged as a critical pathological mechanism in numerous neurological disorders, with microglial polarization representing a fundamental regulatory process in neuroimmune responses. Microglia, the resident immune cells of the central nervous system, exist on a functional spectrum ranging from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [1]. Under physiological conditions, these phenotypes remain balanced, but in neurological diseases, the balance shifts toward the M1 state, driving chronic neuroinflammation through release of cytokines including TNF-α, IL-6, and IL-1β [2] [1]. This inflammatory milieu contributes to neuronal damage and impaired recovery in conditions such as depression, neurodegenerative diseases, and stroke [2] [3] [1].

Isoacteoside (ISO), a natural phenylethanoid glycoside compound extracted from Cistanche deserticola, has demonstrated significant anti-inflammatory and antioxidant properties in preliminary studies [2]. Recent research has highlighted its potential to modulate neuroinflammation through regulation of microglial polarization, though the precise mechanisms remain incompletely characterized [2] [4]. The investigation of ISO effects requires specialized methodologies capable of capturing the dynamic nature of microglial responses to inflammatory stimuli and therapeutic intervention. These application notes provide detailed protocols for evaluating ISO's effects on neuroinflammation and microglial polarization, employing both in vivo and in vitro model systems that recapitulate key aspects of neuroinflammatory conditions [2]. The standardized procedures outlined herein will enable researchers to systematically investigate ISO's mechanism of action and therapeutic potential.

Experimental Data & Findings

Summary of Key Experimental Findings

Experimental investigations have demonstrated that this compound effectively attenuates neuroinflammation by modulating microglial polarization from the M1 to M2 phenotype [2] [4]. The tables below summarize the key quantitative findings from these studies:

Table 1: In Vivo Efficacy of this compound in LPS-Induced Mouse Model

| Parameter | LPS Group | LPS + ISO Group | Measurement Method |

|---|---|---|---|

| Immobility time (FST) | Significantly increased | Reduced to near control levels | Forced Swim Test |

| Immobility time (TST) | Significantly increased | Reduced to near control levels | Tail Suspension Test |

| Travel distance (OFT) | Significantly decreased | Restored to control levels | Open Field Test |

| M1 markers (Iba1, TNF-α, IL-6) | Significantly upregulated | Significantly downregulated | qPCR, Western blot |

| M2 markers (Arg1, YM1, IL-10) | Significantly downregulated | Significantly upregulated | qPCR, Western blot |

| CREB/BDNF pathway | Inhibited | Activated | Western blot |

| Oxidative stress markers | Significantly elevated | Significantly reduced | ROS assays |

Table 2: In Vitro Effects of this compound on BV2 Microglia

| Parameter | LPS Group | LPS + ISO (20µM) | LPS + ISO (40µM) | Measurement Method |

|---|---|---|---|---|

| Cell viability | Decreased (~70-80% of control) | Improved (~85% of control) | Improved (~90-95% of control) | CCK-8 assay |

| ROS production | Significantly increased (~3-4 fold) | Reduced (~1.8-2.2 fold) | Reduced (~1.2-1.5 fold) | DCFH-DA fluorescence |

| M1 markers (TNF-α, IL-6) | Significantly upregulated | Significantly downregulated | Significantly downregulated | ELISA, qPCR |

| M2 markers (IL-10, TGF-β) | Significantly downregulated | Significantly upregulated | Significantly upregulated | ELISA, qPCR |

| Microglial morphology | Amoeboid, activated | Less activated, mixed phenotype | Ramified, resting-like | Immunofluorescence |

Key Experimental Findings

Behavioral Improvements: ISO treatment (40 mg/kg) significantly ameliorated LPS-induced depressive-like behaviors in mice, as evidenced by reduced immobility time in FST and TST, and increased exploratory behavior in OFT [2].

Microglial Polarization Modulation: ISO facilitated a phenotypic shift from pro-inflammatory M1 to anti-inflammatory M2 microglia, indicated by decreased expression of M1 markers (TNF-α, IL-6, Iba1) and increased expression of M2 markers (IL-10, Arg1, YM1) [2] [4].

Oxidative Stress Reduction: ISO treatment significantly attenuated LPS-induced ROS production in BV2 microglia, demonstrating its antioxidant properties [2].

Neuroprotective Effects: In co-culture systems, ISO-preconditioned BV2 microglia protected SH-SY5Y neuronal cells from LPS-induced damage, suggesting indirect neuroprotective effects via microglial modulation [2].

Detailed Protocols

In Vivo Studies: LPS-Induced Neuroinflammation Model

3.1.1 Animals and Housing Conditions

- Use adult male C57BL/6J mice (10-12 weeks old, 20-30 g)

- Maintain under standard conditions: 12-h light/dark cycle, 18-22°C, ad libitum access to food and water

- Acclimate for at least 7 days prior to experiments [2]

3.1.2 Experimental Groups and Dosing Protocol

- Group 1: Control (saline only, n=8)

- Group 2: LPS-only (2 mg/kg/day LPS, n=8)

- Group 3: ISO-only (40 mg/kg/day ISO, n=8)

- Group 4: LPS+ISO (2 mg/kg/day LPS + 40 mg/kg/day ISO, n=8) [2]

Dosing Schedule:

- Administer ISO intraperitoneally for three consecutive days

- On day 3, inject LPS two hours after ISO administration

- Repeat this protocol for three cycles [2]

3.1.3 Behavioral Assessments

Perform all behavioral tests 24 hours after the final LPS injection:

Open Field Test (OFT)

- Utilize a square chamber (50 × 50 × 40 cm) with a grid dividing the floor into nine equal squares

- Place individual mice in the device and record behavior for 6 minutes

- Measure total distance traveled and duration of immobility

- Clean apparatus with 70% ethanol between trials to eliminate odor cues [2]

Tail Suspension Test (TST)

- Secure mouse tails with adhesive tape, suspending them 30 cm above the floor

- Record sessions for 6 minutes, analyzing immobility duration during the final 5 minutes

- Define immobility as passive hanging without movement [2]

Forced Swim Test (FST)

- Place individual mice in glass cylinders (30 cm height, 15 cm diameter) filled with water (24-26°C) to a depth of 20 cm

- Conduct 6-minute sessions, recording immobility duration during the final 4 minutes

- Define immobility as floating passively with only minimal movements to keep the head above water [2]

3.1.4 Tissue Collection and Processing

- Euthanize mice 24 hours after behavioral tests

- For histology: perfuse transcardially with cold PBS followed by 4% paraformaldehyde; post-fix brains in 4% PFA for 24 hours

- For molecular analysis: rapidly dissect hippocampal tissue and flash-freeze in liquid nitrogen

- Store all samples at -80°C until analysis [2]

In Vitro Assays: Cell Culture Studies

3.2.1 Cell Culture and Treatment

Cell Lines: BV2 microglia and SH-SY5Y neuroblastoma cells

Culture Conditions: Maintain in DMEM with 10% FBS, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C with 5% CO₂ [2]

Experimental Groups:

- Control: Normal culture conditions

- LPS-only: 1 µg/ml LPS for 24 hours

- LPS + ISO (20µM): Pretreat with 20µM ISO for 6 hours, then LPS for 24 hours

- LPS + ISO (40µM): Pretreat with 40µM ISO for 6 hours, then LPS for 24 hours [2]

Conditioned Media Experiments:

- Collect conditioned media from BV2 cells after treatments

- Apply conditioned media to SH-SY5Y cells for 24 hours

- Assess neuronal viability and apoptosis [2]

3.2.2 Cell Viability Assay (CCK-8)

- Seed BV2 or SH-SY5Y cells at 5 × 10⁴ cells/well in 96-well plates

- After 24 hours, apply treatments or conditioned media (n=3 independent wells per group)

- Incubate for 24 hours, then add 10 µl of CCK-8 solution to each well

- Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader [2]

3.2.3 Reactive Oxygen Species (ROS) Detection

- Seed BV2 cells in appropriate plates and apply treatments as described

- Incubate cells with DCFH-DA working solution (10µM) for 30 minutes at 37°C

- Remove medium and digest cells with trypsin

- Analyze fluorescence intensity using flow cytometry (excitation 488 nm, emission 525 nm)

- Alternatively, visualize ROS production using fluorescence microscopy [2]

Molecular Analysis Techniques

3.3.1 Quantitative Real-Time PCR (qPCR)

- Extract total RNA using TRIzol reagent according to manufacturer's protocol

- Synthesize cDNA using reverse transcription kit

- Perform qPCR reactions with SYBR Green Master Mix

- Analyze using 2^(-ΔΔCt) method with GAPDH as housekeeping control

- Key target genes:

- M1 markers: TNF-α, IL-6, IL-1β, iNOS

- M2 markers: Arg1, YM1, IL-10, TGF-β [2]

3.3.2 Western Blot Analysis

- Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors

- Separate proteins (20-40µg per lane) by SDS-PAGE

- Transfer to PVDF membranes and block with 5% non-fat milk

- Incubate with primary antibodies overnight at 4°C:

- Iba1 (1:1000), GFAP (1:1000)

- p-CREB (1:1000), CREB (1:1000)

- BDNF (1:1000)

- β-actin (1:5000) as loading control

- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour

- Detect using enhanced chemiluminescence substrate [2]

3.3.3 Immunofluorescence Staining

- Fix cells or tissue sections with 4% PFA for 15 minutes

- Permeabilize with 0.1% Triton X-100 for 10 minutes

- Block with 5% BSA for 1 hour

- Incubate with primary antibodies overnight at 4°C:

- Iba1 (1:200) for microglia

- GFAP (1:500) for astrocytes

- Incubate with fluorophore-conjugated secondary antibodies (1:500) for 1 hour

- Mount with DAPI-containing medium and image using confocal microscopy [2]

3.3.4 Enzyme-Linked Immunosorbent Assay (ELISA)

- Collect cell culture supernatants or tissue homogenates

- Perform ELISA for TNF-α, IL-6, IL-1β, IL-10 according to manufacturer's protocols

- Measure absorbance at 450 nm and calculate concentrations from standard curves [2] [5]

Signaling Pathways

The mechanistic investigation of this compound's effects on neuroinflammation requires understanding of the key signaling pathways involved in microglial polarization and neuronal protection. The graphical abstract below illustrates the primary molecular mechanisms identified in current research:

Graphical Abstract: Key Mechanisms of this compound in Modulating Neuroinflammation

The CREB/BDNF signaling pathway has been identified as a crucial mechanism through which this compound exerts its effects [2]. ISO treatment activates CREB phosphorylation, which in turn increases BDNF expression. BDNF signaling promotes microglial polarization toward the neuroprotective M2 phenotype while inhibiting pro-inflammatory M1 polarization [2]. Additionally, ISO reduces oxidative stress by scavenging ROS and improving mitochondrial function, as evidenced by restored mitochondrial membrane potential and reduced ROS production in LPS-stimulated BV2 microglia [2] [5]. The interaction between SPARC and UBA52 represents another potential mechanism through which ISO may maintain mitochondrial homeostasis and suppress pro-inflammatory microglial activation [5].

Technical Considerations

Assay Validation and Quality Control

Microglial Polarization Markers: Proper validation of M1/M2 phenotype characterization requires multiple complementary techniques. Relying on a single marker may lead to misinterpretation, as microglia exist along a spectrum of activation states rather than discrete categories [1]. Recommended marker panels include:

Cell Line Authentication: Regularly authenticate BV2 microglial cells through STR profiling and test for mycoplasma contamination monthly to ensure experimental reproducibility [5].

Gating Strategies: For flow cytometric analysis of ROS and surface markers, include appropriate controls (unstained, single stains) for proper gating and compensation.

Troubleshooting Common Issues

High Variability in Behavioral Tests: Ensure consistent testing conditions including time of day, lighting, and noise levels. Habituate animals to the testing room for at least 60 minutes prior to behavioral assessments.

Weak Western Blot Signals: Optimize antibody concentrations and increase protein loading. For phosphorylation targets (p-CREB), include phosphatase inhibitors in lysis buffers and process samples quickly.

Excessive Background in Immunofluorescence: Increase blocking time, optimize antibody concentrations, and include appropriate negative controls (no primary antibody).

Low Cell Viability in Co-culture Experiments: Condition media transfer at a ratio of 1:2 (conditioned:fresh media) to maintain neuronal health while ensuring sufficient exposure to microglial-derived factors.

Limitations and Alternative Approaches

While the LPS-induced neuroinflammation model provides a robust system for screening anti-inflammatory compounds, it represents an acute inflammatory response that may not fully recapitulate chronic neuroinflammation in human diseases [6]. Researchers investigating specific neurological conditions should consider supplementing with additional models:

For neurodegenerative disease applications, consider supplementing with organotypic brain slice cultures from adult mice, which better recapitulate human disease-relevant neuroinflammation [6].